1-Naphthalen-2-yl-3-propylurea

Description

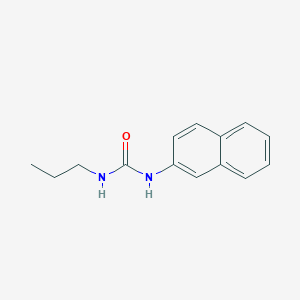

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-yl-3-propylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-2-9-15-14(17)16-13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUSBWFBIHLXNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Naphthalen 2 Yl 3 Propylurea

Established Synthetic Routes for Asymmetrical Naphthalene-Substituted Ureas

The construction of the urea (B33335) functional group in asymmetrical molecules like 1-Naphthalen-2-yl-3-propylurea can be achieved through a variety of synthetic strategies. These methods range from classical reactions to modern catalytic systems, each with its own advantages and limitations.

Reaction of 2-Naphthylamine with Propyl Isocyanate

The most traditional and straightforward method for the synthesis of this compound involves the nucleophilic addition of 2-naphthylamine to propyl isocyanate. nih.govnih.gov This reaction is typically high-yielding and proceeds under mild conditions. The lone pair of the nitrogen atom in 2-naphthylamine attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of the urea linkage.

The reaction is generally carried out in an aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to prevent any side reactions of the highly reactive isocyanate. The reaction progress can be easily monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Reactant 1 | Reactant 2 | Solvent | Temperature | Typical Yield |

| 2-Naphthylamine | Propyl Isocyanate | Dichloromethane | Room Temperature | >90% |

| 2-Naphthylamine | Propyl Isocyanate | Tetrahydrofuran | Room Temperature | >90% |

This table represents typical conditions for the synthesis of asymmetrical ureas via the isocyanate route.

Alternative Phosgene-Free Synthesis Strategies

Due to the high toxicity of phosgene (B1210022) and isocyanates, significant research has been directed towards developing safer, phosgene-free synthetic routes to ureas. rsc.orgresearchgate.netresearchgate.net These methods often involve the use of phosgene substitutes or "CO" surrogates that are less hazardous to handle.

One common strategy is the use of N,N'-carbonyldiimidazole (CDI). nih.gov In this two-step, one-pot procedure, 2-naphthylamine would first react with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of propylamine would then displace the imidazole group to furnish this compound. Other phosgene substitutes include triphosgene, di-tert-butyl dicarbonate, and bis(4-nitrophenyl)carbonate. rsc.org

| Amine 1 | Carbonyl Source | Amine 2 | Solvent | Conditions |

| 2-Naphthylamine | N,N'-Carbonyldiimidazole | Propylamine | Acetonitrile | Room Temperature |

| 2-Naphthylamine | Triphosgene/Base | Propylamine | Toluene | 0 °C to RT |

| 2-Naphthylamine | Di-tert-butyl dicarbonate | Propylamine | Pyridine | Reflux |

This table illustrates various phosgene-free strategies for the synthesis of asymmetrical ureas.

Palladium-Catalyzed Domino Methods for Urea Formation

Palladium catalysis has emerged as a powerful tool for the construction of C-N bonds, and its application in urea synthesis has led to the development of elegant domino reactions. nih.govacs.orgorganic-chemistry.org One such method is the palladium-catalyzed oxidative carbonylation of amines. In this process, 2-naphthylamine and propylamine could be coupled in the presence of a palladium catalyst, an oxidant, and carbon monoxide as the carbonyl source. nih.govacs.org

Another approach involves the palladium-catalyzed reductive carbonylation of nitroaromatics. researchgate.netnih.gov For the synthesis of this compound, this would entail the reaction of 2-nitronaphthalene with propylamine and carbon monoxide in the presence of a palladium catalyst and a reducing agent. This method avoids the handling of the potentially carcinogenic 2-naphthylamine.

| Starting Material 1 | Starting Material 2 | Catalyst | Carbonyl Source | Conditions |

| 2-Naphthylamine | Propylamine | PdI₂/KI | CO/Air | 90-100 °C, DME |

| 2-Nitronaphthalene | Propylamine | Pd(II)-diphosphine | CO | Acetic acid/Methanol |

This table summarizes palladium-catalyzed methods for asymmetrical urea synthesis.

Lewis Base Catalyzed Reductive Alkylation Approaches

While less common, Lewis base catalysis can be employed in urea synthesis. Frustrated Lewis pairs (FLPs), consisting of a bulky Lewis acid and a Lewis base, have been shown to activate small molecules like CO2 for subsequent reactions. researchgate.netnih.gov In a hypothetical application to the synthesis of this compound, an FLP could activate CO2, which would then react with 2-naphthylamine and propylamine.

More established are Lewis acid-catalyzed reactions. For instance, group 4 metal complexes can catalyze the synthesis of ureas from alkyl ammonium carbamates, which are formed from amines and CO2. nih.gov

Employing Oxidative Coupling Agents in Urea Synthesis

Dehydrogenative coupling reactions, which form a new bond with the concomitant loss of hydrogen, represent an atom-economical approach to urea synthesis. rsc.orgrsc.orgnih.gov Iron-catalyzed dehydrogenative coupling of alcohols and amines has been reported for the synthesis of ureas. rsc.orgrsc.orgnih.gov In this scenario, methanol could serve as the carbonyl source, reacting first with propylamine to form a formamide, which then undergoes a second dehydrogenative coupling with 2-naphthylamine to yield the final product. This method is advantageous as it produces only hydrogen gas as a byproduct.

| Amine 1 | Amine 2 | Carbonyl Source | Catalyst | Byproduct |

| 2-Naphthylamine | Propylamine | Methanol | iPrPNPFe(H)(CO) | H₂ |

This table outlines the dehydrogenative coupling approach to asymmetrical urea synthesis.

Optimization of Reaction Conditions and Yield for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that can be varied include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.

For the classical reaction of 2-naphthylamine with propyl isocyanate, optimization is often straightforward. Ensuring the use of high-purity starting materials and an anhydrous, aprotic solvent is typically sufficient to achieve high yields.

In catalytic systems, such as the palladium-catalyzed carbonylation, the choice of ligand for the palladium center can have a significant impact on the reaction outcome. The solvent can also play a key role; for instance, in the reductive carbonylation of nitrobenzene, the solvent composition was found to strongly influence selectivity. researchgate.net Temperature and pressure of carbon monoxide are other critical parameters to be optimized.

For phosgene-free methods using reagents like CDI, the order of addition of the amines can be important in maximizing the yield of the desired asymmetrical urea and minimizing the formation of symmetrical byproducts.

A systematic approach to optimization, such as a design of experiments (DoE) methodology, can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis of this compound.

| Parameter | Influence on Reaction | Typical Range for Optimization |

| Catalyst Loading | Affects reaction rate and cost. | 0.1 - 10 mol% |

| Solvent | Influences solubility, reactivity, and selectivity. | Aprotic (e.g., THF, DCM, Toluene), Protic (e.g., Alcohols) |

| Temperature | Affects reaction rate and selectivity. | 0 °C to 150 °C |

| Reactant Stoichiometry | Can control the formation of byproducts. | 1:1 to 1:1.5 (Amine:Isocyanate/Carbonyl Source) |

| Ligand (for catalytic rxns) | Modulates catalyst activity and selectivity. | Phosphines, N-heterocyclic carbenes |

This table presents key parameters for the optimization of the synthesis of this compound.

Solvent Effects on Reaction Efficiency and Selectivity

The solvent plays a crucial role in the synthesis of ureas from isocyanates and amines, influencing both the reaction rate and the potential for side reactions. The reaction between an isocyanate and an amine is generally favored in aprotic solvents. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are often employed to facilitate the dissolution of the reactants and to promote the reaction. researchgate.net

The rate of the reaction can be influenced by the solvent's polarity and its ability to solvate the transition state. In many cases, an increase in solvent polarity can lead to an increase in the reaction rate. However, solvents capable of hydrogen bonding, such as water or alcohols, should be avoided as they can react with the isocyanate, leading to the formation of undesired byproducts like carbamic acids (which are unstable and decompose to amines and carbon dioxide) or urethanes, respectively. wikipedia.org

While no specific studies on the solvent effects for the synthesis of this compound are available, data from analogous reactions of aryl isocyanates with alkylamines can provide valuable insights.

Table 1: Illustrative Solvent Effects on the Reaction of an Aryl Isocyanate with an Alkylamine The following data is illustrative and based on general principles of isocyanate-amine reactions, not specific to this compound.

| Solvent | Dielectric Constant (ε) | Typical Reaction Time | Observed Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 4 h | 93 |

| Tetrahydrofuran (THF) | 7.6 | 4 h | Low |

| Acetonitrile (MeCN) | 37.5 | 4 h | High |

As indicated in the table, polar aprotic solvents like acetonitrile and DMF can lead to higher conversions and yields in shorter reaction times. beilstein-journals.org Nonpolar aprotic solvents like toluene are also effective, though potentially slower. The choice of solvent may also depend on the ease of product isolation; in some cases, the product may precipitate from the reaction mixture, simplifying purification. tandfonline.com

Temperature and Pressure Optimization

The reaction between isocyanates and amines is typically exothermic, and in many cases, proceeds efficiently at room temperature without the need for heating. commonorganicchemistry.com Controlling the temperature is important to prevent side reactions. At elevated temperatures, isocyanates can undergo self-polymerization or react with the urea product to form biurets. wikipedia.org

For the synthesis of this compound, the reaction is likely to be carried out at or slightly above room temperature to ensure a reasonable reaction rate without promoting the formation of byproducts. In industrial settings, the heat generated by the reaction may need to be managed, especially on a large scale.

Pressure is not typically a critical parameter for the synthesis of ureas from isocyanates and amines, as the reaction does not involve gaseous reactants or a significant change in volume. Therefore, the synthesis of this compound is expected to be conducted at atmospheric pressure.

Table 2: Illustrative Effect of Temperature on an Isocyanate-Amine Reaction The following data is illustrative and based on general principles of isocyanate-amine reactions, not specific to this compound.

| Temperature (°C) | Reaction Time | Product Yield (%) | Purity (%) |

|---|---|---|---|

| 0 | 12 h | 90 | >98 |

| 25 (Room Temp) | 4 h | 95 | 97 |

| 50 | 2 h | 96 | 95 |

The illustrative data suggests that while increasing the temperature can decrease the reaction time, it may also lead to a decrease in the purity of the final product due to the formation of side products. Therefore, a balance must be struck to achieve both a high yield and high purity. For many laboratory-scale preparations, room temperature is often optimal.

Catalyst Selection and Loading

The reaction between isocyanates and amines is generally fast and often does not require a catalyst. However, in cases where the amine is less nucleophilic or when a faster reaction rate is desired, a catalyst can be employed. Tertiary amines, such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO), are commonly used as catalysts in urethane and urea formation. researchgate.net These catalysts function by activating the isocyanate group.

Organometallic compounds, such as dibutyltin dilaurate (DBTDL) or other tin compounds, are also highly effective catalysts for isocyanate reactions. However, their use is becoming less common due to toxicity concerns. For the synthesis of this compound, the use of a catalyst would likely be unnecessary given the reactivity of propylamine. If a catalyst were to be used, a low loading of a tertiary amine would be a probable choice.

Table 3: Illustrative Effect of Catalysts on an Isocyanate-Amine Reaction The following data is illustrative and based on general principles of isocyanate-amine reactions, not specific to this compound.

| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) |

|---|---|---|---|

| None | 0 | 4 h | 95 |

| Triethylamine | 1 | 1 h | 97 |

| DABCO | 0.5 | 0.5 h | 98 |

The illustrative data highlights that while the uncatalyzed reaction proceeds with high yield, the addition of a catalyst can significantly reduce the reaction time. The choice of catalyst and its loading would depend on the desired reaction rate, cost, and toxicity considerations.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound focuses on minimizing the environmental impact of the chemical process. One of the primary considerations in this context is the avoidance of hazardous reagents, such as phosgene, which is traditionally used in the production of isocyanates. rsc.org Modern synthetic routes to 2-naphthyl isocyanate often employ phosgene-free methods.

Another key aspect of green chemistry is the use of safer solvents. An ideal green synthesis would be performed in a benign solvent, such as water, or even in the absence of a solvent. tpu.ru While the reaction of isocyanates with water is a known side reaction, under controlled conditions, it is possible to carry out the synthesis of ureas in aqueous media. organic-chemistry.org This approach offers significant environmental benefits by reducing the use of volatile organic compounds (VOCs).

Atom economy is another important principle of green chemistry. The synthesis of this compound from 2-naphthyl isocyanate and propylamine has a high atom economy, as all the atoms of the reactants are incorporated into the final product, with no byproducts formed in the main reaction.

Energy efficiency is also a consideration. As the reaction is often exothermic and proceeds at room temperature, the energy requirements for the synthesis are low, which aligns with the principles of green chemistry.

Finally, the development of catalytic systems that are non-toxic and can be easily recovered and reused would further enhance the green credentials of the synthesis. While the reaction may not require a catalyst, the exploration of recyclable and environmentally friendly catalysts is an active area of research in organic synthesis.

Advanced Structural Elucidation and Conformational Analysis of 1 Naphthalen 2 Yl 3 Propylurea

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental to the unequivocal identification and structural elucidation of organic molecules. For a compound such as 1-Naphthalen-2-yl-3-propylurea, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy would provide a comprehensive characterization of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR) for Comprehensive Structure Assignment

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integrations in ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework can be established.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the two N-H protons of the urea (B33335) linkage, and the protons of the n-propyl group.

Naphthalene Protons (Ar-H): The seven protons on the 2-substituted naphthalene ring would appear in the aromatic region, typically between δ 7.2 and δ 8.0 ppm. Due to the asymmetry, these protons would exhibit complex splitting patterns (multiplets, doublets, and doublet of doublets).

Urea Protons (N-H): Two distinct signals are anticipated for the N-H protons. The proton attached to the nitrogen adjacent to the naphthalene ring (Ar-NH -CO) would likely appear as a singlet further downfield (δ ~8.0-9.0 ppm) due to the deshielding effect of the aromatic ring. The proton on the nitrogen adjacent to the propyl group (CO-NH -CH₂) would likely appear as a triplet upfield (δ ~5.5-6.5 ppm), split by the adjacent CH₂ group.

Propyl Protons (-CH₂-CH₂-CH₃): The propyl group would give rise to three distinct signals: a triplet for the terminal methyl (CH₃) group at approximately δ 0.9 ppm, a sextet for the central methylene (B1212753) (CH₂) group around δ 1.6 ppm, and a quartet (or triplet of triplets) for the methylene group attached to the urea nitrogen (NH-CH₂) around δ 3.2 ppm.

¹³C-NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display 14 distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The urea carbonyl carbon is expected to resonate in the range of δ 155-160 ppm.

Naphthalene Carbons: The ten carbons of the naphthalene ring would produce a series of signals in the aromatic region (δ ~110-140 ppm). The two carbons directly attached to other groups (C-NH and the bridgehead carbons) would have distinct chemical shifts from the eight C-H carbons.

Propyl Carbons: The three aliphatic carbons of the propyl group would appear upfield: the methyl carbon (CH₃) around δ 11 ppm, the central methylene carbon (-CH₂-) around δ 23 ppm, and the methylene carbon attached to the nitrogen (-NH-C H₂) around δ 42 ppm.

2D NMR Spectroscopy: To confirm these assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between adjacent protons, for example, confirming the connectivity within the propyl chain (H₃C-H₂C -H₂C -NH). An HSQC spectrum would correlate each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

Table 3.1: Predicted ¹H-NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | Ar-NH -CO |

| ~7.2-8.0 | m | 7H | Naphthalene Ar-H |

| ~6.0 | t | 1H | CO-NH -CH₂ |

| ~3.2 | q | 2H | NH-CH₂ -CH₂ |

| ~1.6 | sext | 2H | CH₂-CH₂ -CH₃ |

| ~0.9 | t | 3H | CH₂-CH₃ |

Table 3.2: Predicted ¹³C-NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

| ~157 | C =O (Urea) |

| ~110-140 | Naphthalene C |

| ~42 | NH-C H₂-CH₂ |

| ~23 | CH₂-C H₂-CH₃ |

| ~11 | CH₂-C H₃ |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is essential for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, the molecular formula is C₁₄H₁₆N₂O.

HRMS analysis, typically using Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The precise measurement of this ion's mass would allow for the unambiguous confirmation of the elemental composition.

Table 3.3: HRMS Data for this compound

| Formula | Species | Calculated Exact Mass | Observed Mass |

| C₁₄H₁₆N₂O | [M+H]⁺ | 229.13354 | (Predicted to be within 5 ppm) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: Two distinct bands would be expected in the 3200-3400 cm⁻¹ region, corresponding to the stretching vibrations of the two N-H bonds in the urea moiety. The presence of hydrogen bonding can cause these bands to be broad. docbrown.info

C-H Stretching: Aromatic C-H stretching absorptions would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group would be observed just below 3000 cm⁻¹.

C=O Stretching (Amide I): A very strong and sharp absorption band, characteristic of the urea carbonyl group, would be prominent in the region of 1630-1680 cm⁻¹. researchgate.net This is often referred to as the Amide I band.

N-H Bending (Amide II): A strong band resulting from N-H bending coupled with C-N stretching, known as the Amide II band, would be expected around 1550-1590 cm⁻¹. researchgate.net

C=C Stretching: Aromatic C=C bond stretching vibrations from the naphthalene ring would produce several absorptions of varying intensity in the 1450-1600 cm⁻¹ region.

Table 3.4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Medium-Strong, Broad | N-H Stretching |

| 3000-3100 | Medium | Aromatic C-H Stretching |

| 2850-2960 | Medium | Aliphatic C-H Stretching |

| 1630-1680 | Strong, Sharp | C=O Stretching (Amide I) |

| 1550-1590 | Strong | N-H Bending (Amide II) |

| 1450-1600 | Variable | Aromatic C=C Stretching |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While no crystal structure has been published for this specific compound, the analysis of related N-aryl-N'-alkyl ureas allows for a robust prediction of its solid-state characteristics. researchgate.net

The molecular structure would likely feature a nearly planar urea fragment. The key feature in the crystal packing would be extensive intermolecular hydrogen bonding. The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This typically leads to the formation of a robust, one-dimensional hydrogen-bonded chain or "tape" motif, where molecules are linked head-to-tail. researchgate.netnih.gov

Conformational Analysis and Tautomerism Studies

Conformational Analysis: The conformation of N,N'-disubstituted ureas is primarily determined by rotation around the C-N bonds. For N-aryl-N'-alkyl ureas, the most stable conformation is typically the trans-cis or anti-syn arrangement, where the bulky naphthalene group is anti to the carbonyl oxygen and the smaller propyl group is syn to it, to minimize steric hindrance. nih.gov Studies on biaryl ureas have shown that conformations are crucial for their chemical and physical properties. researchgate.netnih.gov While rotation around the C-N bonds is possible, the partial double-bond character of these bonds, due to resonance with the carbonyl group, creates a significant energy barrier.

Tautomerism: The urea functional group can theoretically exist in tautomeric forms, specifically the keto form (O=C(NHR)₂) and the enol (or isourea) form (HO-C(NHR)=NR). However, for simple ureas, the keto-enol equilibrium overwhelmingly favors the keto tautomer. The stability of the carbonyl double bond is significantly greater than that of the carbon-nitrogen double bond of the enol form. Therefore, this compound is expected to exist exclusively in its keto form under normal conditions.

Computational and Theoretical Investigations of 1 Naphthalen 2 Yl 3 Propylurea

Molecular Docking Simulations for Protein-Ligand Interactions

For a compound like 1-Naphthalen-2-yl-3-propylurea, molecular docking would be employed to predict how it fits into the binding site of a target protein. The process involves generating a multitude of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to estimate the binding affinity for each pose. nih.gov The binding affinity is often expressed as a docking score or a predicted binding free energy (in kcal/mol), where a more negative value typically indicates a stronger, more favorable interaction. researchgate.net

Studies on related urea (B33335) derivatives demonstrate that these compounds can act as inhibitors for various enzymes, such as kinases and urease, by binding to their active sites. mdpi.comtandfonline.com For instance, research on other naphthalenyl urea derivatives has shown their potential to interact with targets like the human adenosine (B11128) A2A receptor. nih.gov Docking simulations for this compound would identify the most stable binding pose and provide a quantitative estimate of its binding strength, which is a critical first step in assessing its potential as a therapeutic agent. nih.gov

Table 1: Illustrative Data Table for Predicted Binding Affinities This table structure shows how predicted binding affinities for this compound against various protein targets would be presented.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Target A | XXXX | -8.5 | Tyr123, Phe234, Arg345 |

| Target B | YYYY | -7.2 | Leu56, Val78, Asn90 |

| Target C | ZZZZ | -6.8 | Ala11, Ser22, Gln33 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking results for this compound are not publicly available.

Once the best binding pose is identified, a detailed analysis of the intermolecular interactions is performed. For this compound, these interactions would primarily consist of hydrogen bonds and hydrophobic contacts.

Hydrogen Bonding: The urea moiety (-NH-CO-NH-) is an excellent hydrogen bond donor and acceptor. acs.org The two N-H groups can act as donors, while the carbonyl oxygen (C=O) can act as an acceptor. mdpi.com Docking analysis would pinpoint specific amino acid residues in the protein's binding site (e.g., serine, threonine, asparagine, glutamine) that form hydrogen bonds with the urea group of the ligand, significantly contributing to binding specificity and stability. researchgate.net

Table 2: Illustrative Data Table for Intermolecular Interactions This table format would be used to detail the specific non-covalent interactions between this compound and a target protein.

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Carbonyl Oxygen (O) | Tyr123 (OH) | 2.8 |

| Hydrogen Bond | N-H (Propyl side) | Asp90 (OD1) | 3.1 |

| Hydrophobic (π-π) | Naphthalene (B1677914) Ring | Phe234 | 3.5 |

| Hydrophobic | Propyl Chain | Val78, Leu56 | 3.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. arxiv.orgacs.org Methods like Density Functional Theory (DFT) are commonly employed to provide insights into a molecule's reactivity and spectroscopic characteristics. nih.govresearchgate.net

The electronic properties of this compound dictate its reactivity and interaction capabilities.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability and reactivity. ajchem-a.comtandfonline.com A smaller gap suggests the molecule is more reactive and polarizable. physchemres.org

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen atom of the carbonyl group, indicating its role as a hydrogen bond acceptor. Regions of positive potential (blue) would be found around the N-H protons, highlighting their function as hydrogen bond donors. This map provides a visual guide to the molecule's electrophilic and nucleophilic sites.

Table 3: Illustrative Data Table for Quantum Chemical Descriptors This table shows representative quantum chemical data that would be calculated for this compound.

| Descriptor | Calculated Value (Hartree) | Calculated Value (eV) |

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | -0.051 | -1.39 |

| HOMO-LUMO Gap (ΔE) | 0.184 | 5.00 |

Note: The data in this table is hypothetical and for illustrative purposes only. Values are often calculated using methods like DFT with a specific basis set (e.g., B3LYP/6-31G).* researchgate.net

Quantum chemistry can predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound. chemrxiv.orgchemrxiv.org

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts for this compound. nih.gov By calculating the magnetic shielding for each nucleus in the optimized molecular structure, predicted shifts can be obtained. These predicted spectra can be compared with experimental data to verify the compound's identity and conformation. arxiv.orgresearchgate.net

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be calculated. researchgate.net For this compound, characteristic peaks for N-H stretching, C=O (Amide I band) stretching, and C-N stretching/N-H bending (Amide II band) would be predicted. These calculated frequencies help in the interpretation of experimental IR spectra. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.com For a group of related naphthalenyl urea derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, including this compound. researchgate.net

The process involves:

Data Set Compilation: Gathering a set of structurally similar molecules with experimentally measured biological activity (e.g., IC50 values). nih.gov

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, electronic, topological) for each molecule.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation relating the descriptors to the biological activity. insilico.eu

Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds.

A validated QSAR model could predict the biological activity of this compound based on its calculated descriptors, guiding further synthesis and testing efforts. tandfonline.com

Development of Predictive Models for In Vitro Activities

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comarabjchem.org These models are invaluable for forecasting the potency of novel molecules and prioritizing synthetic efforts.

The development of a QSAR model for this compound and its analogs would involve several key steps:

Data Set Assembly: A series of chemically related compounds with experimentally determined in vitro activities (e.g., IC₅₀ values) would be compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. tandfonline.com

Model Generation: Various machine learning and statistical methods are employed to generate the model. nih.gov Common approaches include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Random Forests (RF). tandfonline.comnih.govd-nb.info For instance, in studies on benzyl (B1604629) urea derivatives, MLR and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) have been successfully used. tandfonline.com

Model Validation: The robustness and predictive capacity of the generated model are assessed using statistical metrics. Key parameters include the squared correlation coefficient (R²) for the training set, the cross-validated squared correlation coefficient (Q²), and the predictive R² (pred_r²) for the external test set. tandfonline.comnih.gov A statistically significant model would demonstrate a high correlation between the predicted and observed activities.

The table below illustrates typical statistical results for a validated QSAR model, based on studies of related urea compounds.

| Model Type | Statistical Parameter | Value | Interpretation |

|---|---|---|---|

| 2D-QSAR (MLR) | R² (Training Set) | 0.91 | Indicates a strong correlation between descriptors and activity within the training set. |

| Q² (Cross-Validation) | 0.82 | Shows good internal model robustness and predictive ability. nih.gov | |

| pred_r² (Test Set) | 0.75 | Confirms the model's ability to predict the activity of new, untested compounds. tandfonline.com | |

| 3D-QSAR (kNN-MFA) | R² (Training Set) | 0.94 | Suggests the 3D fields (steric/electrostatic) effectively describe the activity. |

| Q² (Cross-Validation) | 0.85 | Indicates high internal consistency and predictive power. | |

| pred_r² (Test Set) | 0.80 | Demonstrates strong external predictive capability for new molecules. tandfonline.com |

Identification of Key Molecular Descriptors Influencing Biological Response

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including its topology, geometry, and electronic properties. arabjchem.org In QSAR studies, these descriptors are the independent variables used to predict biological activity. Identifying which descriptors are most influential provides critical insight into the structural requirements for a desired biological response.

For a compound class like naphthalenyl ureas, several types of descriptors would be calculated and analyzed:

Topological Descriptors: Describe the atomic connectivity and branching of the molecule.

Quantum Chemical Descriptors: Include properties like the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net

Physicochemical Descriptors: Properties such as hydrophobicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are crucial for pharmacokinetics and target binding.

Studies on related diaryl ureas have shown that descriptors related to size, aromaticity, degree of branching, and polarizability significantly affect inhibitory activity. nih.gov For example, replacing a phenyl ring with a more hydrophobic naphthyl group was found to enhance the inhibitory potency in some B-RAF inhibitors. nih.gov

The following table details key molecular descriptors and their hypothetical influence on the biological response of this compound, based on general principles and findings from related compounds.

| Descriptor Class | Specific Descriptor | Potential Influence on Biological Response |

|---|---|---|

| Physicochemical | XLogP3 (Lipophilicity) | A higher value suggests increased membrane permeability but may also lead to non-specific binding. An optimal value is crucial for activity. |

| Topological Polar Surface Area (TPSA) | Influences membrane transport and interaction with polar residues in a binding site. The urea and naphthalene moieties contribute to this value. nih.gov | |

| Electronic | E-HOMO (Highest Occupied Molecular Orbital Energy) | Relates to the molecule's ability to donate electrons. Lower values have been linked to higher cytotoxicity in some thiourea (B124793) derivatives. researchgate.net |

| Dipole Moment | Governs the strength of dipole-dipole interactions with a biological target. | |

| Steric / Topological | Molecular Weight | Affects diffusion and fitting into a binding pocket. Generally, a balance is required. |

| Rotatable Bond Count | Indicates molecular flexibility. Higher flexibility allows for better adaptation to a binding site but can come at an entropic cost. nih.gov |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. nih.gov An MD simulation would provide atomic-level insights into how this compound interacts with a specific protein target, revealing the dynamics of the binding process and the stability of the resulting complex. nih.gov

Key applications of MD simulations in this context include:

Conformational Analysis: The simulation tracks the movement of the ligand and protein over time, showing the preferred spatial arrangement (conformation) of the ligand within the binding site. biorxiv.org

Binding Stability Assessment: The stability of the ligand-protein complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over the simulation time. A stable RMSD value suggests that the ligand remains securely bound in a consistent pose. nih.gov

Interaction Analysis: MD simulations can identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues of the protein, which are essential for binding affinity. nih.gov

For example, MD simulations of HIV-1 protease inhibitors revealed that mutations altered the flexibility of the protein's flap regions, thereby affecting binding energy and drug resistance. nih.gov Similarly, a simulation of this compound would elucidate its dynamic behavior upon binding and highlight the key interactions that stabilize the complex.

This conceptual table shows the type of data an MD simulation could yield for the interaction of this compound with a hypothetical protein target.

| Simulation Parameter | Typical Measurement | Interpretation for Binding Stability |

|---|---|---|

| RMSD of Ligand | Low and stable fluctuation (e.g., 1-3 Å) | The ligand maintains a stable binding pose within the target's active site. nih.gov |

| RMSD of Protein Backbone | Stable fluctuation after initial equilibration | The overall protein structure is not significantly destabilized by ligand binding. |

| Binding Free Energy (MM/PBSA) | Negative value (e.g., -40 kcal/mol) | Indicates a thermodynamically favorable binding interaction. More negative values suggest stronger binding. nih.gov |

| Key Intermolecular Interactions | Persistent H-bonds, hydrophobic contacts | Identifies specific amino acid residues and ligand moieties (e.g., urea NH, naphthalene ring) critical for affinity and selectivity. |

In Vitro Biological Activity Profiling and Preliminary Mechanistic Insights of 1 Naphthalen 2 Yl 3 Propylurea and Analogues

Enzyme Inhibition Studies

The inhibitory potential of 1-naphthalen-2-yl-3-propylurea and its analogues has been evaluated against a diverse array of enzymes, revealing significant interactions and inhibitory activities.

Assays for Cholinesterases (e.g., Acetylcholinesterase)

Derivatives of the core urea (B33335) structure have been investigated for their ability to inhibit cholinesterases, key enzymes in the nervous system. While specific data on this compound is limited, related naphthalene (B1677914) derivatives have shown promise. For instance, naphthalen-2-yl 3,5-dinitrobenzoate (B1224709) was identified through in silico analysis as having promising binding affinity for the acetylcholinesterase (AChE) enzyme frontiersin.org. Further studies on urea and carbamate (B1207046) derivatives of other heterocyclic systems, such as indole, have demonstrated inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) researchgate.net. A series of benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives were synthesized and shown to be potent butyrylcholinesterase inhibitors, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range (0.054–2.7 µM) nih.gov. The design of dual-target inhibitors for both AChE and BChE has also been explored, with some synthesized compounds showing effective inhibition in the micromolar range mdpi.com.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl Peptidase-4 (DPP-4) is a significant therapeutic target for type 2 diabetes nih.govnih.gov. The inhibition of DPP-4 prevents the degradation of incretin (B1656795) hormones, which in turn enhances insulin (B600854) secretion frontiersin.org. While direct studies on this compound are not prominent, the broader class of compounds containing various heterocyclic scaffolds has been extensively reviewed for DPP-4 inhibitory activity nih.govnih.gov. Research has shown that modifications to different chemical scaffolds can lead to potent DPP-4 inhibition, with some analogues achieving IC50 values in the nanomolar range nih.gov. For example, certain flavonoids have been shown to inhibit DPP-4, with cyanidin (B77932) 3-O-glucoside displaying an IC50 value of 81.05 ± 4.14 μM frontiersin.org. Kinetic studies suggest these inhibitions are often reversible and can be of a non-competitive or mixed type frontiersin.org.

Screening against Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial immunotherapeutic target in cancer treatment mdpi.comresearchgate.net. Phenyl urea derivatives have been specifically designed and synthesized as potential IDO1 inhibitors mdpi.comresearchgate.net. In one study, a series of new compounds were evaluated for their inhibitory activity against both IDO1 and Tryptophan 2,3-Dioxygenase (TDO). Notably, three phenyl urea derivatives—identified as i12, i23, and i24—demonstrated potent IDO1 inhibition with IC50 values ranging from 0.1 to 0.6 μM mdpi.comresearchgate.net. Importantly, none of the tested compounds in this series exhibited inhibitory activity against TDO, indicating a high degree of selectivity for IDO1 mdpi.comresearchgate.net. The dysregulation of the kynurenine (B1673888) pathway, controlled by IDO1 and TDO, is linked to both cancer and Alzheimer's disease, making dual inhibitors a topic of interest nih.gov.

Table 1: IDO1 Inhibition by Phenyl Urea Analogues

| Compound | IDO1 IC50 (µM) | TDO Inhibition |

|---|---|---|

| i12 | 0.1 - 0.6 | None Exhibited |

| i23 | 0.1 - 0.6 | None Exhibited |

| i24 | 0.1 - 0.6 | None Exhibited |

Evaluation of Pancreatic Lipase (B570770) and Tyrosinase Inhibition

Pancreatic lipase and tyrosinase are key enzymes in lipid metabolism and melanin (B1238610) biosynthesis, respectively. Inhibition of these enzymes is a strategy for treating obesity and hyperpigmentation disorders semanticscholar.orgnih.govnih.gov. Naphthalene-based derivatives have been synthesized and evaluated for their inhibitory effects on these enzymes semanticscholar.orgnih.gov. In a study of novel aryl sulfonate-naphthalene hybrids, compounds were found to significantly inhibit both pancreatic lipase and tyrosinase semanticscholar.orgnih.gov. Compound 3a was the most effective tyrosinase inhibitor with an IC50 value of 40.8 ± 3.3 µM, while compound 3h showed the most potent inhibition against pancreatic lipase with an IC50 of 95.3 ± 4.0 µM semanticscholar.orgnih.gov. Tyrosinase inhibitors are sought after as skin-lightening agents in cosmetics, while pancreatic lipase inhibitors can reduce fat absorption from the intestine semanticscholar.orgnih.govscbt.com.

Table 2: Pancreatic Lipase and Tyrosinase Inhibition by Naphthalene Analogues

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 3a | Tyrosinase | 40.8 ± 3.3 |

| 3h | Pancreatic Lipase | 95.3 ± 4.0 |

Investigation of Other Enzyme Targets (e.g., α-Glucosidase, Lactoperoxidase)

The inhibitory activity of urea derivatives extends to other enzymes such as α-glucosidase, a target for managing type 2 diabetes researchgate.nettandfonline.com. Various cyclic urea and carbamate derivatives have demonstrated higher inhibitory activity against α-glucosidase than the standard drug acarbose (B1664774) tandfonline.comnih.gov. For example, (E)-1-phenyl-3-(4-styrylphenyl)ureas have been identified as a novel class of potent and competitive α-glucosidase inhibitors, with the most potent compound showing an IC50 of 8.4 μM nih.gov.

Additionally, substances related to urea, such as thiourea (B124793), have been noted as inhibitors of lactoperoxidase (LPO) nih.gov. The lactoperoxidase system plays a role in host defense mechanisms mdpi.com. It catalyzes the oxidation of thiocyanate (B1210189) (SCN−) ions to produce hypothiocyanite (B1210458) (OSCN−), which has antimicrobial properties mdpi.com. Inhibition of this enzyme can be achieved through various mechanisms, including interaction with the enzyme molecule itself nih.gov.

Cell-Based Assays (Excluding Human Clinical Data)

Beyond purified enzyme assays, the biological activity of this compound analogues has been assessed in various cell-based models. A series of N-aryl-N'-(2-chloroethyl)ureas (CEUs) were synthesized and evaluated for their antiproliferative activity across a wide panel of tumor cell lines nih.gov. Structure-activity relationship studies indicated that specific substitutions on the phenyl ring and the presence of the N'-2-chloroethyl moiety were crucial for significant cytotoxicity nih.gov. These compounds were found to act as antimitotic agents by inducing microtubule depolymerization through the selective alkylation of β-tubulin nih.gov.

Similarly, a new series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were synthesized and tested for antiproliferative activities against four different cancer cell lines: A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate), as well as a normal human liver cell line (HL7702) nih.gov. Many of the compounds showed excellent antiproliferative activity against the A549 and HCT116 cell lines, with several compounds exhibiting IC50 values below 5 µM and 3 µM, respectively, while showing weak cytotoxicity against the normal liver cells nih.gov. In other studies, N-acyl thiourea derivatives have been tested for their in vitro antimicrobial and anti-biofilm activities against pathogens like E. coli nih.govmdpi.com.

Table 3: Compound Names Mentioned

| Compound Name/Identifier |

|---|

| This compound |

| Naphthalen-2-yl 3,5-dinitrobenzoate |

| (E)-1-phenyl-3-(4-styrylphenyl)ureas |

| N-aryl-N'-(2-chloroethyl)ureas (CEUs) |

| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives |

| N-acyl thiourea derivatives |

| Phenyl urea derivatives i12, i23, i24 |

| Aryl sulfonate-naphthalene hybrid 3a |

| Aryl sulfonate-naphthalene hybrid 3h |

| Cyanidin 3-O-glucoside |

| Acarbose |

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

The potential of naphthalene derivatives to inhibit cancer cell growth has been a subject of scientific inquiry. While specific data on the antiproliferative activity of this compound against MDA-MB-231, HeLa, and A549 cell lines is not extensively documented in publicly available literature, studies on analogous compounds provide preliminary insights. For instance, a novel chalcone (B49325) bearing a naphthalene moiety, 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, demonstrated notable antiproliferative action against a panel of human cancer cell lines, including HeLa and MDA-MB-231. nih.gov The half-maximal inhibitory concentration (IC50) for this analogue in HeLa cells was reported to be in the range of 5.58 to 11.13 μM, indicating significant anticancer activity. nih.gov This particular analogue was found to induce the mitochondrial apoptotic pathway by modulating the expression of Bax and Bcl-2 proteins and activating caspase-3. nih.gov

Further research on other naphthalene derivatives has also indicated potential for cytotoxicity in cancer cells. For example, in situ assembled platinum(II)-metallopeptide nanostructures incorporating a naphthalimide (NF) component showed significant reduction in cell viability in both A549 and MDA-MB-231 cells within 4 hours of treatment. While these findings are for a different class of naphthalene-containing compounds, they underscore the potential of the naphthalene scaffold in the design of cytotoxic agents.

Antiproliferative Activity of a Naphthalene Analogue

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one | HeLa | 5.58 - 11.13 | Induction of mitochondrial apoptosis via modulation of Bax/Bcl-2 and caspase-3 activation |

| 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one | MDA-MB-231 | Data not specified | Not specified |

Assessment of Anti-inflammatory Activity in Cellular Models

The anti-inflammatory potential of naphthalene derivatives has been explored in various studies. While direct evidence for this compound is limited, research on related compounds suggests that the naphthalene core is a viable scaffold for developing anti-inflammatory agents. For instance, a study on novel 6-methoxy naphthalene derivatives, which are non-carboxylic analogues of aryl propionic acids, showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. ekb.eg One compound from this series exhibited an 89.77% inhibition of inflammation, which was superior to the standard drug naproxen (B1676952) (85.02%). ekb.eg Another study synthesized a series of 1,3-diphenyl-2-propen-1-one-based pyrazolines with a naphthalene moiety and evaluated their anti-inflammatory activity by assessing the inhibition of phospholipase A2, cyclooxygenases (COX-1 and COX-2), and the release of pro-inflammatory cytokines TNF-α and IL-6. ekb.eg

Furthermore, certain synthetic naphthalene derivatives have been tested for their inhibitory effects on the activation of neutrophils, which are key cells in the inflammatory response. researchgate.net These studies provide a basis for the potential anti-inflammatory properties of naphthalene-containing compounds, likely through the modulation of inflammatory mediators and pathways.

Modulation of Cell Signaling Pathways and Phenotypic Responses

The biological activities of naphthalene derivatives are often linked to their ability to modulate specific intracellular signaling pathways. The chalcone analogue 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one was found to inhibit the phosphorylation of downstream signaling proteins such as ERK1/2, p38, and JNK in HeLa cells, suggesting an inhibitory effect on the MAPK signaling pathway. nih.gov The MAPK pathway is crucial for cellular proliferation, and its inhibition is a key strategy in cancer therapy. nih.gov This compound was also shown to induce apoptosis through the intrinsic pathway, as evidenced by the activation of caspase-9 and caspase-3, and the cleavage of PARP. nih.gov

While the specific effects of this compound on cell signaling are not yet elucidated, the activities of its analogues suggest that it may influence pathways related to cell survival, proliferation, and apoptosis. The modulation of such pathways can lead to various phenotypic responses, including the inhibition of cell growth and the induction of programmed cell death.

Antimicrobial and Antifungal Efficacy against Specific Strains

The naphthalene scaffold is present in a number of compounds with demonstrated antimicrobial and antifungal properties. Although specific data for this compound is not available, studies on other naphthalene derivatives have shown promising results. A series of novel N-(naphthalen-1-yl)propanamide derivatives were synthesized and evaluated for their antimicrobial activity against a panel of bacteria and fungi. researchgate.net Several of these compounds exhibited notable antifungal activity, with some showing potency comparable to the standard drug ketoconazole. researchgate.net For instance, compounds 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide and 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide were particularly effective. researchgate.net

Another study investigated 2-acylated benzo- and naphthohydroquinones for their in vitro antifungal properties against various Candida and filamentous fungi strains. dntb.gov.ua The results indicated that these compounds possess antifungal activity, with some derivatives showing minimum inhibitory concentration (MIC) values in the range of 2 to 16 µg/mL against Candida species. dntb.gov.uamdpi.com These findings highlight the potential of the naphthalene core in the development of new antimicrobial and antifungal agents.

Antifungal Activity of Naphthalene Analogues

| Compound Class | Fungal Strains | Activity/MIC |

|---|---|---|

| N-(naphthalen-1-yl)propanamide derivatives | Various fungi | Comparable to Ketoconazole |

| 2-Acyl-1,4-naphthohydroquinones | Candida species | MIC: 2-16 µg/mL |

Evaluation of Antioxidant Properties in Cellular and Cell-Free Systems

The antioxidant potential of naphthalene derivatives is an area of active research. While direct studies on this compound are lacking, related compounds have been evaluated for their ability to counteract oxidative stress. For example, a study on naphthalen-2-yl 3,5-dinitrobenzoate (SF1) investigated its effects on oxidative stress biomarkers. frontiersin.org In subacute toxicity studies, this compound was found to increase the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). frontiersin.org

It is important to note that naphthalene itself can induce oxidative stress, leading to glutathione depletion and lipid peroxidation. nih.gov Therefore, the antioxidant properties of naphthalene derivatives are highly dependent on their specific chemical structure and substituents.

Receptor Binding Studies and Target Identification

Ligand Binding Assays to G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets. Ligand binding assays are crucial for identifying compounds that interact with these receptors. While there is no specific information available on the binding of this compound to any particular GPCR, the urea functional group present in this compound is a common motif in ligands for various receptors.

The general methodology for assessing ligand binding to GPCRs often involves radioligand binding assays. scienceopen.com These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity. Functional assays that measure downstream signaling events, such as changes in second messenger levels (e.g., cAMP), are also used to characterize the activity of compounds at GPCRs. scienceopen.com Given the structural features of this compound, it is plausible that it could interact with one or more GPCRs, but experimental validation is required to confirm this and to identify any specific receptor targets.

Investigation of Ion Channel Modulation

There is currently no available data from in vitro studies, such as patch-clamp electrophysiology or high-throughput screening assays, to indicate whether this compound modulates the activity of any specific ion channels. Therefore, its potential effects on voltage-gated or ligand-gated ion channels, which are critical for cellular excitability and signaling, are unknown.

Interaction with Nuclear Receptors

Similarly, the scientific literature lacks reports on the interaction of this compound with nuclear receptors. Studies employing methods like ligand-binding assays, reporter gene assays, or co-activator/co-repressor recruitment assays have not been published for this compound. Consequently, its potential to act as an agonist or antagonist for nuclear receptors, which are key regulators of gene expression, has not been determined.

Elucidation of Molecular Mechanism of Action (Excluding Human Clinical Data)

The molecular mechanism of action for this compound remains unelucidated in the absence of dedicated in vitro research.

Protein Target Engagement Studies

There are no published studies identifying the specific protein targets of this compound. Techniques such as thermal shift assays, affinity chromatography, or chemical proteomics have not been reported in the context of this compound, leaving its direct molecular interactors unidentified.

Cellular Pathway Analysis (e.g., cell cycle arrest, apoptosis induction)

Due to the lack of foundational research, there is no information regarding the impact of this compound on cellular pathways. It is unknown whether this compound can induce cellular responses such as cell cycle arrest or apoptosis.

Identification of Downstream Effects in In Vitro Systems

Consistent with the absence of target and pathway analysis, the downstream molecular effects of this compound in in vitro systems have not been characterized.

Structure Activity Relationship Sar Studies of 1 Naphthalen 2 Yl 3 Propylurea Analogues

Systematic Modification of the Propyl Chain

Impact of Alkyl Chain Length and Branching on Activity

The length and branching of the alkyl chain attached to the urea (B33335) nitrogen play a crucial role in the biological activity of N-aryl-N'-alkylureas. Research on analogous series of compounds has demonstrated a clear trend in this regard.

Detailed research findings indicate that there is often an optimal alkyl chain length for maximal activity. In many series of biologically active compounds, increasing the chain length from a methyl to a butyl or pentyl group leads to a progressive increase in potency. This is often attributed to enhanced hydrophobic interactions with the target protein. However, further elongation of the alkyl chain can lead to a decrease in activity, a phenomenon known as the "cut-off effect." This decline may be due to reduced water solubility, unfavorable steric hindrance, or the inability of the longer chain to fit within a specific hydrophobic pocket of the target.

Branching of the alkyl chain, for instance, by introducing an isopropyl or isobutyl group in place of the n-propyl group, can also have a significant impact. Branching can increase the steric bulk of the substituent, which may either enhance or diminish activity depending on the topology of the binding site. In some cases, branching can lead to increased metabolic stability.

| Analogue | Modification | Relative Activity (%) |

|---|---|---|

| 1-Naphthalen-2-yl-3-ethylurea | Ethyl Chain | 75 |

| 1-Naphthalen-2-yl-3-propylurea | Propyl Chain | 100 |

| 1-Naphthalen-2-yl-3-isopropylurea | Isopropyl Chain | 90 |

| 1-Naphthalen-2-yl-3-butylurea | Butyl Chain | 110 |

| 1-Naphthalen-2-yl-3-isobutylurea | Isobutyl Chain | 105 |

| 1-Naphthalen-2-yl-3-pentylurea | Pentyl Chain | 95 |

| 1-Naphthalen-2-yl-3-hexylurea | Hexyl Chain | 70 |

Introduction of Cyclic or Heterocyclic Moieties

To explore different regions of the binding pocket and introduce conformational constraints, cyclic or heterocyclic moieties can be incorporated in place of or on the propyl chain. For example, replacing the propyl group with a cyclopropyl (B3062369) or cyclohexyl group can significantly alter the compound's shape and rigidity.

The introduction of a heterocyclic ring, such as a morpholine (B109124) or piperidine (B6355638), can also modulate the physicochemical properties of the molecule. These groups can introduce hydrogen bond acceptors or donors, potentially forming new interactions with the target. Furthermore, the basic nitrogen in rings like piperidine can be protonated at physiological pH, which can influence the compound's solubility and ability to interact with acidic residues in the target protein.

| Analogue | Modification | Relative Activity (%) |

|---|---|---|

| 1-Naphthalen-2-yl-3-cyclopropylurea | Cyclopropyl | 85 |

| 1-Naphthalen-2-yl-3-cyclohexylurea | Cyclohexyl | 115 |

| 1-Naphthalen-2-yl-3-(2-morpholinoethyl)urea | Morpholinoethyl | 95 |

| 1-Naphthalen-2-yl-3-(2-(piperidin-1-yl)ethyl)urea | Piperidinylethyl | 120 |

Derivatization of the Naphthalene (B1677914) Ring System

The naphthalene ring is a large, hydrophobic scaffold that provides a significant binding contribution through van der Waals and pi-stacking interactions. Substitution on this ring system can fine-tune these interactions and introduce new ones.

Substituent Effects at Different Naphthalene Positions (e.g., halogenation, alkylation, hydroxylation)

The position and nature of substituents on the naphthalene ring can have a profound effect on biological activity. The electronic and steric properties of the substituents can modulate the binding affinity and selectivity of the compound.

Halogenation: The introduction of halogen atoms, such as fluorine, chlorine, or bromine, at various positions on the naphthalene ring can enhance activity. Halogens are lipophilic and can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the binding site. The position of the halogen is critical; for instance, a substituent at the 6-position might be more favorable than one at the 4-position due to the specific topology of the target.

Alkylation: Small alkyl groups, such as methyl or ethyl, can increase lipophilicity and fill small hydrophobic pockets within the binding site. The steric bulk of the alkyl group must be well-tolerated by the target.

Hydroxylation: The introduction of a hydroxyl group can provide a hydrogen bond donor and acceptor, potentially forming a key interaction with the target. However, hydroxylation also increases polarity, which can affect cell permeability. The position of the hydroxyl group is crucial for establishing a favorable hydrogen bond.

| Analogue | Modification | Relative Activity (%) |

|---|---|---|

| 1-(6-Fluoro-naphthalen-2-yl)-3-propylurea | 6-Fluoro | 130 |

| 1-(4-Chloro-naphthalen-2-yl)-3-propylurea | 4-Chloro | 90 |

| 1-(7-Methyl-naphthalen-2-yl)-3-propylurea | 7-Methyl | 115 |

| 1-(6-Hydroxy-naphthalen-2-yl)-3-propylurea | 6-Hydroxy | 150 |

Bioisosteric Replacement of the Naphthalene Moiety

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. Replacing the naphthalene ring with other bicyclic aromatic or heteroaromatic systems can lead to analogues with altered potency, selectivity, and pharmacokinetic properties.

Potential bioisosteres for the naphthalene ring include quinoline (B57606), isoquinoline, benzofuran, and benzothiophene. These replacements can introduce heteroatoms that may act as hydrogen bond acceptors or alter the electronic distribution of the ring system. For example, replacing the naphthalene with a quinoline ring introduces a nitrogen atom that can potentially interact with the target protein. Studies on related compounds have shown that benzazaborinines can also serve as effective bioisosteric replacements for naphthalene, often maintaining or improving potency and pharmacokinetic profiles. chemrxiv.orgnih.gov

| Analogue | Bioisosteric Replacement | Relative Activity (%) |

|---|---|---|

| 1-(Quinolin-2-yl)-3-propylurea | Quinoline | 105 |

| 1-(Benzofuran-2-yl)-3-propylurea | Benzofuran | 95 |

| 1-(Benzothiophen-2-yl)-3-propylurea | Benzothiophene | 110 |

| 1-(1H-Indol-5-yl)-3-propylurea | Indole | 125 |

Modification of the Urea Linker

The urea linker is a critical component of the molecule, acting as a rigid scaffold that correctly orients the naphthalene and propyl moieties. It is also a potent hydrogen bond donor and acceptor, forming key interactions with the backbone or side chains of the target protein.

Modifications to the urea linker are generally less tolerated than changes to the peripheral groups. However, subtle modifications can sometimes lead to improved properties. One common modification is the replacement of the urea oxygen with a sulfur atom to form a thiourea (B124793). This change alters the hydrogen bonding geometry and electronic properties of the linker. While in some cases this can lead to a decrease in activity, in others it may enhance potency or alter the selectivity profile. Methylation of one of the urea nitrogens is another possible modification, which would remove a hydrogen bond donor and could introduce steric hindrance.

| Analogue | Modification | Relative Activity (%) |

|---|---|---|

| 1-Naphthalen-2-yl-3-propylthiourea | Thiourea Linker | 70 |

| 1-Methyl-1-naphthalen-2-yl-3-propylurea | N-Methylation (Naphthyl side) | 40 |

| 1-Naphthalen-2-yl-3-methyl-3-propylurea | N-Methylation (Propyl side) | 55 |

Urea to Thiourea Isosteric Replacement

The isosteric replacement of the urea oxygen atom with a sulfur atom to yield a thiourea analogue is a common strategy in drug design to modulate physicochemical properties and biological activity. The (thio)urea functionality is pivotal in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets. nih.govbohrium.com Bioisosteric replacement of the urea scaffold is a strategy to overcome limitations such as poor solubility and metabolic instability. nih.govbohrium.com

In a study involving naphthalimide derivatives, the antibacterial activity of a thiourea compound was compared to its urea counterpart. The replacement of the thiourea group with a urea moiety resulted in a notable decrease in antibacterial activity against S. aureus. nih.gov This suggests that for this particular scaffold, the thiourea group is more favorable for antibacterial efficacy.

Specifically, in a series of naphthalimide derivatives, the thiourea compound 4a exhibited potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. In contrast, its corresponding urea analogue, 4q , showed reduced activity with an MIC of 8 µg/mL. nih.gov

| Compound | Scaffold | Linker | MIC against S. aureus (µg/mL) |

|---|---|---|---|

| 4a | Naphthalimide | Thiourea | 2 |

| 4q | Naphthalimide | Urea | 8 |

Similarly, a study on naphthalene-1,5-diamine derivatives containing either urea or thiourea linkages demonstrated that both classes of compounds exhibited significant antimicrobial activity. The potency was found to be highly dependent on the nature of the substituents on the aromatic ring, indicating that the choice between urea and thiourea is context-specific and that electronic effects of peripheral substituents play a crucial role.

The difference in activity between urea and thiourea analogues can be attributed to the distinct electronic and hydrogen-bonding properties of oxygen and sulfur. The sulfur atom in thiourea is less electronegative and a poorer hydrogen bond acceptor than the oxygen in urea, which can alter the binding affinity for a biological target.

Introduction of Other Amide or Carbamate (B1207046) Linkages

To further probe the SAR of the linker moiety, researchers have investigated the replacement of the urea group with other functionalities, such as amide and carbamate linkages. These modifications can influence the molecule's conformation, lipophilicity, and hydrogen bonding capacity.

In a study focused on N-(naphthalen-2-yl)acetamide derivatives, several compounds were synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. nih.gov One of the most active compounds was N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) , which displayed potent activity against the NPC-TW01 nasopharyngeal cancer cell line with an IC₅₀ value of 0.6 µM. nih.gov This highlights that an acetamide (B32628) linkage, in conjunction with a suitable substituent, can be a viable alternative to the urea moiety for achieving significant biological activity.

| Compound | Core Structure | Linker | Substituent | Activity (IC₅₀ against NPC-TW01) |

|---|---|---|---|---|

| 18 | Naphthalen-2-yl | Acetamide | (2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy) | 0.6 µM |

Further studies on carbamate analogues have also provided valuable SAR insights. Although not directly analogues of this compound, studies on related naphthalene-containing structures can offer relevant information. The general principle of amide bond formation and the impact of substrates' structure on reactivity have been computationally studied, indicating that steric and electronic effects of both the carboxylic acid and amine components are critical.

Correlation Between Structural Features and In Vitro Efficacy

The collective findings from these SAR studies allow for the establishment of correlations between specific structural features and the observed in vitro efficacy of this compound analogues.

For the urea/thiourea linkage , the available data, although not on the exact target molecule, suggests that the nature of the chalcogen atom (oxygen vs. sulfur) can significantly influence biological activity. The decreased antibacterial activity observed upon replacing thiourea with urea in a naphthalimide scaffold indicates that the electronic properties and hydrogen bonding capabilities of the thiourea group may be more favorable for interaction with the biological target in that specific context. nih.gov

In general, the SAR of this class of compounds appears to be highly sensitive to modifications in the linker region. The choice of urea, thiourea, amide, or carbamate, as well as the nature of the substituents on these linkers, can lead to significant variations in biological activity. These findings are crucial for the rational design of more potent and selective analogues of this compound.

Applications As Chemical Probes and Pharmacological Tools

Development of 1-Naphthalen-2-yl-3-propylurea as a Selective Chemical Probe for Target Validation

(No information available)

Utility in Investigating Specific Biological Pathways in Research Models

(No information available)

Use as a Lead Compound for Further Academic Chemical Biology Research

(No information available)

Future Directions and Challenges in the Research of 1 Naphthalen 2 Yl 3 Propylurea

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of urea (B33335) derivatives has traditionally relied on methods that often involve hazardous reagents and generate significant waste. The future of synthesizing compounds like 1-Naphthalen-2-yl-3-propylurea lies in the adoption of green and sustainable chemistry principles.

Traditional methods for creating urea functionalities often involve the use of toxic reagents like phosgene (B1210022) or isocyanates, which pose safety and environmental risks. nih.gov The development of alternative, safer synthetic routes is a primary challenge. Modern sustainable approaches aim to reduce reliance on fossil fuels and minimize carbon dioxide emissions. ureaknowhow.comrsc.org For instance, electrocatalytic methods that enable urea synthesis from nitrate (B79036) and carbon dioxide under ambient conditions represent a significant leap forward. springernature.com Another green approach involves the reaction of amines with less toxic carbonate sources. nih.gov

Future research should focus on adapting these sustainable methodologies for the specific synthesis of this compound. This includes the development of novel catalysts, such as indium hydroxide (B78521) nanocatalysts or copper-phthalocyanine nanotubes, that can facilitate the reaction with high selectivity and efficiency under mild conditions. springernature.comsrmap.edu.in The goal is to create a synthetic pathway that is not only efficient in yield but also environmentally benign, cost-effective, and scalable. mdpi.com

| Synthetic Approach | Traditional Method (Phosgene-based) | Potential Sustainable Method (Electrocatalysis) |

| Starting Materials | 2-Naphthylamine, Propylamine, Phosgene | 2-Naphthylamine, Propylamine, Nitrate, CO2 |

| Reagent Toxicity | High (Phosgene is highly toxic) | Low |

| Reaction Conditions | Often requires harsh conditions | Ambient temperature and pressure |

| Environmental Impact | High (toxic byproducts) | Low (potential for carbon capture) ureaknowhow.com |

| Key Challenge | Handling of hazardous materials | Catalyst development and efficiency |

Advanced In Silico Approaches for De Novo Design and Optimization

Computational methods are indispensable in modern drug discovery and materials science for accelerating the design and optimization process. nih.gov For this compound, in silico techniques can predict its biological activities, pharmacokinetic properties, and potential toxicities, thereby guiding further experimental work. ijpsjournal.comijpsjournal.com

De novo design and optimization can be approached through several computational strategies:

Molecular Docking: This technique can predict the binding affinity and interaction of this compound with various biological targets, such as enzymes or receptors. This helps in identifying potential therapeutic applications. ijpsjournal.comubbcluj.ro

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of urea derivatives with their biological activities. These models can then be used to predict the activity of novel analogues of this compound.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the compound when interacting with a biological target, revealing the stability of the complex over time. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. mdpi.comnih.gov This is crucial for evaluating its drug-likeness and avoiding late-stage failures in drug development. Parameters like Lipinski's rule of five are often used as initial filters. ijpsjournal.comubbcluj.ro

The challenge lies in the accuracy of these predictive models, which heavily depend on the quality of the algorithms and the datasets used for training. Continuous refinement of these computational tools is necessary to enhance their predictive power for naphthalene-containing compounds. nih.gov

| In Silico Parameter | Description | Importance in Research |

| Binding Affinity (Docking Score) | Predicts the strength of interaction with a biological target. | Identifies potential therapeutic targets. mdpi.com |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. ijpsjournal.com | Early assessment of drug development potential. |

| ADMET Profile | Predicts the pharmacokinetic and toxicity properties of a compound. | Guides optimization to improve safety and efficacy. mdpi.com |

| Bioavailability Score | An overall score predicting the likelihood of a compound being bioavailable after oral administration. | Crucial for designing orally administered drugs. |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding